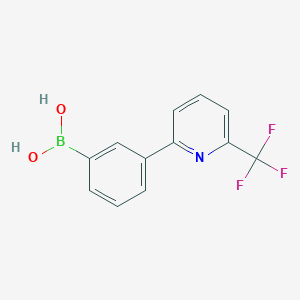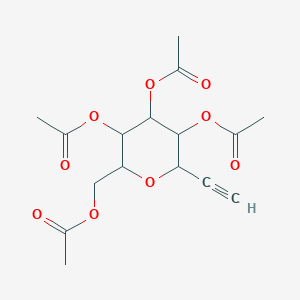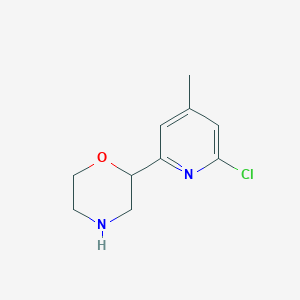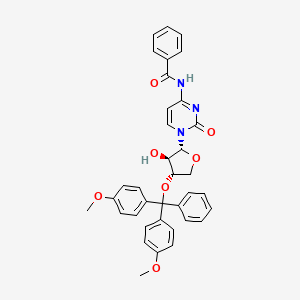![molecular formula C10H20O4 B14088443 3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)
3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol is a chemical compound with the molecular formula C10H20O4 and a molecular weight of 204.27 g/mol . It is characterized by the presence of an oxane ring (tetrahydropyran) attached to an ethoxy group, which is further connected to a propanol group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol typically involves the reaction of oxane derivatives with ethylene glycol and propanol under controlled conditions. One common method involves the use of oxane-2-ol and ethylene oxide in the presence of a catalyst to form the desired product . Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity.
Análisis De Reacciones Químicas
3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of catalysts like sulfuric acid or pyridine.
Aplicaciones Científicas De Investigación
3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug delivery systems and as an intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The oxane ring and ethoxy group provide unique reactivity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, enhancing its solubility and reactivity in aqueous environments. These properties make it a versatile compound in chemical synthesis and industrial applications.
Comparación Con Compuestos Similares
3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol can be compared with similar compounds such as:
2-(Oxan-2-yl)propan-1-ol: This compound has a similar structure but lacks the ethoxy group, making it less versatile in certain reactions.
(1E)-3-(Oxan-2-yloxy)prop-1-en-1-ol: This compound contains a double bond, which alters its reactivity and applications.
3-(2-(Benzyloxy)ethoxy)propan-1-ol: This compound has a benzyl group instead of an oxane ring, affecting its chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its combination of an oxane ring and ethoxy group, which provide distinct reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C10H20O4 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-[2-(oxan-2-yloxy)ethoxy]propan-1-ol |
InChI |
InChI=1S/C10H20O4/c11-5-3-6-12-8-9-14-10-4-1-2-7-13-10/h10-11H,1-9H2 |
Clave InChI |
IJRVWFAEMOBRPO-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)
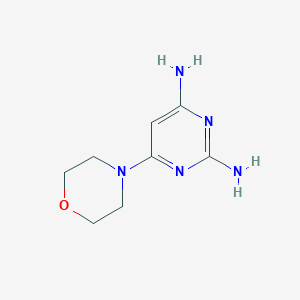
![3-(3-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088377.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)
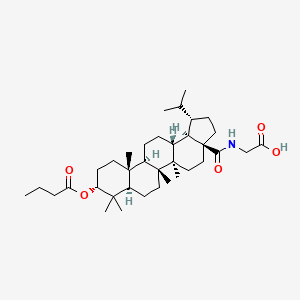
![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)
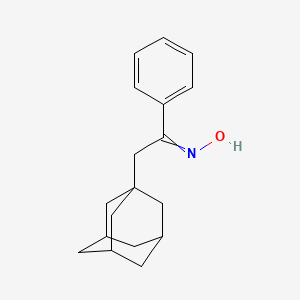
![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![1-(3-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088415.png)
![methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14088422.png)
